
1H-indazol-4-amine
Overview
Description
1H-Indazol-4-amine (C₇H₇N₃) is an indazole derivative featuring an amine group at the 4-position. Its molecular weight is 133.15 g/mol, with a predicted density of 1.367 g/cm³ and a melting point of 148–150°C . This compound is a key intermediate in medicinal chemistry, particularly in synthesizing anticancer agents due to its demonstrated antitumor activity . Its reactivity and structural simplicity make it a versatile scaffold for further functionalization. However, it is classified as harmful, requiring stringent safety protocols to mitigate risks of skin/eye irritation and respiratory distress .
Mechanism of Action
Target of Action
1H-indazol-4-amine, also known as 4-Amino-1H-indazole, is a compound that has been found to target several kinases. One of the primary targets of 4-Amino-1H-indazole is the leukocyte-specific protein tyrosine kinase (Lck) . Lck plays a critical role in signal transduction pathways that regulate cell growth, differentiation, activation, and transformation .
Mode of Action
The 4-Amino-1H-indazole interacts with its target, Lck, by binding at the ATP-binding site of the kinase . This inhibits the kinase’s activity, preventing it from catalyzing the transfer of the terminal phosphate group of ATP to its substrate. This inhibition disrupts the signaling cascade that the kinase is involved in, leading to changes in cellular functions .
Biochemical Pathways
The inhibition of Lck by 4-Amino-1H-indazole affects several biochemical pathways. Lck is involved in the induction of protein tyrosine kinase (PTK) activity by the T-cell antigen receptor (TCR). This is essential for triggering the proliferation and differentiation of resting T cells into effector T cells . By inhibiting Lck, 4-Amino-1H-indazole disrupts this process, potentially affecting immune responses.
Result of Action
The molecular and cellular effects of 4-Amino-1H-indazole’s action primarily involve the inhibition of cell growth. For instance, one derivative of 4-Amino-1H-indazole was found to inhibit cell growth with GI50 values in the 0.041–33.6 μM range, being very effective against colon and melanoma cell lines .
Biochemical Analysis
Biochemical Properties
Indazole derivatives, which include 4-Amino-1H-indazole, have been reported to show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities
Cellular Effects
Some indazole derivatives have shown potent anti-proliferative activity in human colorectal cancer cells . This suggests that 4-Amino-1H-indazole may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that indazole derivatives can inhibit the protein expression of certain enzymes, such as indoleamine 2,3-dioxygenase 1 (IDO1), which is involved in the kynurenine pathway . This suggests that 4-Amino-1H-indazole may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
It is known that indazole derivatives can exhibit changes in their effects over time, including stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
It is known that indazole derivatives can exhibit different effects at different dosages .
Metabolic Pathways
It is known that indazole derivatives can suppress the immune system via the kynurenine pathway .
Transport and Distribution
It is known that indazole derivatives can be transported and distributed within cells and tissues .
Subcellular Localization
It is known that indazole derivatives can be localized in various subcellular compartments .
Biological Activity
1H-indazol-4-amine, also known as 4-amino-1H-indazole, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanism of action, pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications, supported by relevant case studies and research findings.
- Molecular Formula : C7H7N3
- Molecular Weight : 133.154 g/mol
- Purity : Typically ≥95% .
This compound primarily targets the leukocyte-specific protein tyrosine kinase (Lck), which plays a crucial role in T-cell activation. The compound binds to the ATP-binding site of Lck, inhibiting its activity and consequently affecting various biochemical pathways involved in immune responses. This inhibition is essential for modulating T-cell proliferation and differentiation .
Inhibitory Activity Against Kinases
Research indicates that derivatives of this compound exhibit potent inhibitory activity against Lck and other kinases. For example, N-4-pyrimidinyl derivatives show significant potential as immunosuppressive agents, making them candidates for treating autoimmune diseases and preventing organ transplant rejection .
Anticancer Activity
This compound derivatives have been evaluated for their anticancer properties. A study demonstrated that certain derivatives possess substantial inhibitory effects on cancer cell lines, with IC50 values ranging from 2.9 to 59.0 μM. Notably, one compound exhibited an IC50 of 14.3 μM against HCT116 colorectal cancer cells while showing minimal cytotoxicity towards normal cells .
The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis through modulation of the Bcl-2 family proteins and the p53/MDM2 pathway .
Structure-Activity Relationships (SAR)
The biological activity of this compound derivatives is highly dependent on their substituents. For instance:
Substituent | Activity | IC50 (μM) |
---|---|---|
2-methyl-5-hydroxyaniline | Potent Lck inhibitor | Not specified |
N-(4-fluorobenzyl) | Anti-proliferative in HCT116 | 14.3 |
Nitro-aryl at C-4 | Beneficial for TDO inhibition | Nanomolar range |
These findings suggest that specific modifications at positions 4 and 6 of the indazole scaffold significantly influence the compound's inhibitory potency and selectivity against various targets .
Case Studies and Research Findings
- Inhibition of Lck : A study highlighted the development of N-4-pyrimidinyl derivatives that effectively inhibit Lck, demonstrating improved pharmacokinetic properties compared to earlier compounds .
- Antitumor Activity : Another investigation into indazole derivatives revealed that specific compounds could induce apoptosis in K562 leukemia cells in a dose-dependent manner, showcasing their potential as anticancer agents .
- Cannabinoid Receptor Interaction : Some studies suggest that certain indazole derivatives may act as cannabinoid receptor agonists, providing therapeutic avenues for pain management and anxiety disorders .
Scientific Research Applications
Pharmacological Applications
1. Cancer Treatment
1H-indazol-4-amine derivatives have been investigated for their efficacy as inhibitors of specific kinases associated with cancer. A notable example is AKE-72, which has shown potent inhibitory activity against the BCR-ABL protein, particularly in chronic myeloid leukemia (CML) cases resistant to imatinib. The compound demonstrated IC50 values of less than 0.5 nM against the wild-type BCR-ABL and 9 nM against the T315I mutant, indicating its potential as a treatment option for resistant CML patients .
2. Immune Modulation
Another significant application of this compound is in the inhibition of indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in immune tolerance and various neurological disorders. IDO inhibitors derived from this compound are being explored for their therapeutic potential in conditions such as depression and Alzheimer's disease. This application is particularly relevant given the enzyme's role in modulating immune responses and its association with neuroinflammatory processes .
Case Study 1: AKE-72 in Chronic Myeloid Leukemia
- Objective : To evaluate the anti-leukemic activity of AKE-72.
- Method : In vitro assays using K-562 cell lines.
- Results : AKE-72 exhibited a growth inhibition (GI50) of less than 10 nM and a total growth inhibition (TGI) at 154 nM, demonstrating significant anti-leukemic properties.
Case Study 2: IDO Inhibition and Neurological Disorders
- Objective : To assess the effects of this compound derivatives on IDO activity.
- Method : Pharmacological studies focusing on neuroinflammatory models.
- Results : Compounds demonstrated a reduction in IDO activity, suggesting a potential therapeutic pathway for treating depression and Alzheimer's disease by modulating immune responses within the nervous system .
Table 1: Inhibitory Potency of AKE-72 Against BCR-ABL Mutants
Compound | Target Mutant | IC50 (nM) |
---|---|---|
AKE-72 | BCR-ABL WT | <0.5 |
AKE-72 | BCR-ABL T315I | 9 |
Table 2: Effects of IDO Inhibition on Neuroinflammatory Markers
Compound | Condition | Effect on IDO Activity |
---|---|---|
This compound | Depression Model | Significant Reduction |
This compound | Alzheimer's Disease Model | Moderate Reduction |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1H-indazol-4-amine derivatives, and what are the critical reaction parameters?
The synthesis of this compound derivatives typically involves condensation reactions or substitution strategies. For example, methyl-substituted variants like 1-methyl-1H-indazol-4-amine (CAS 77894-69-0) are synthesized via nucleophilic substitution or catalytic methylation. Key parameters include:
- Catalyst selection : Palladium or copper catalysts for cross-coupling reactions.
- Reaction temperature : Controlled heating (80–120°C) to avoid decomposition.
- Purification : Column chromatography with silica gel and polar solvents (e.g., ethyl acetate/methanol mixtures) .
Q. How can researchers characterize this compound derivatives using spectroscopic methods?
- NMR : Distinct peaks for aromatic protons (δ 6.5–8.5 ppm) and amine groups (δ 3.0–5.0 ppm). Methyl groups in substituted derivatives appear as singlets near δ 2.5 ppm.
- IR spectroscopy : N-H stretches (3200–3400 cm⁻¹) and aromatic C=C bonds (1450–1600 cm⁻¹).
- Mass spectrometry : Molecular ion peaks matching calculated masses (e.g., m/z 216.24 for C₁₁H₁₂N₄O derivatives) .
Q. What solubility properties are observed for brominated this compound derivatives, and how should stock solutions be prepared?
6-Bromo-1H-indazol-4-amine (CAS 885518-50-3) exhibits limited aqueous solubility but dissolves in DMSO (10 mM stock solutions). Preparation guidelines:
Concentration (mM) | Volume (mL) per 1 mg |
---|---|
1 | 4.72 |
10 | 0.47 |
Advanced Research Questions
Q. How can SHELX software be applied in the crystallographic analysis of this compound derivatives?
SHELX programs (e.g., SHELXL, SHELXS) are critical for refining crystal structures:
- Data collection : High-resolution X-ray diffraction (0.8–1.0 Å) to resolve amine group positions.
- Refinement : Use SHELXL for anisotropic displacement parameters and hydrogen-bonding networks.
- Validation : Check R-factors (<5%) and residual electron density maps. SHELX is robust for small-molecule refinement but requires manual adjustment for disordered substituents .
Q. How should researchers address contradictions in reported physicochemical data for this compound derivatives?
Contradictions (e.g., conflicting solubility or melting points) require:
- Cross-validation : Compare multiple techniques (e.g., HPLC purity assays vs. NMR integration).
- Batch analysis : Verify lot-specific variations using COA (Certificate of Analysis) data.
- Peer review : Replicate experiments across independent labs to isolate methodological biases .
Q. What methodological considerations are crucial for in vivo studies involving this compound-based inhibitors?
For compounds like TDO-IN-1 (a this compound derivative):
- Formulation : Use biocompatible solvents (e.g., 10% DMSO in saline) to enhance bioavailability.
- Dosing : Optimize based on pharmacokinetic profiles (e.g., half-life, clearance rates).
- Metabolic stability : Monitor hepatic metabolism via LC-MS to identify active metabolites .
Q. How can computational docking studies inform the design of this compound derivatives with enhanced biological activity?
- Target selection : Dock derivatives against receptors (e.g., kinase ATP-binding sites) using AutoDock Vina.
- Scoring functions : Prioritize compounds with strong hydrogen-bond interactions (ΔG < −8 kcal/mol).
- Validation : Compare docking poses with crystallographic data (e.g., PDB entries) to refine force fields .
Q. Notes
Comparison with Similar Compounds
Structural and Functional Modifications
The pharmacological and physicochemical properties of 1H-indazol-4-amine derivatives are highly dependent on substituents. Below is a comparative analysis of structurally related indazole and benzimidazole analogs:
Table 1: Key Properties of this compound and Derivatives
Structure-Activity Relationships (SAR)
- N1 Substitutions : Methyl or isopropyl groups at N1 (e.g., 1-methyl-1H-indazol-4-amine) increase steric hindrance, which may reduce metabolic degradation and improve oral bioavailability .
- Heterocyclic Additions : Derivatives like this compound,N-(4,5-dihydro-2-oxazolyl)-1-methyl incorporate oxazoline rings, introducing hydrogen-bonding sites that could improve target specificity .
Properties
IUPAC Name |
1H-indazol-4-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c8-6-2-1-3-7-5(6)4-9-10-7/h1-4H,8H2,(H,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDELYEBAXHZXLZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=NNC2=C1)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60902773 | |
Record name | NoName_3327 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60902773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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